Cas no 2228290-68-2 (1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene)

1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene 化学的及び物理的性質
名前と識別子
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- 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene
- EN300-1976344
- 2228290-68-2
-
- インチ: 1S/C12H15ClO2/c1-4-15-11-7-5-6-10(9(2)8-13)12(11)14-3/h5-7H,2,4,8H2,1,3H3
- InChIKey: JATCPKLXTXKJAZ-UHFFFAOYSA-N
- SMILES: ClCC(=C)C1C=CC=C(C=1OC)OCC
計算された属性
- 精确分子量: 226.0760574g/mol
- 同位素质量: 226.0760574g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 206
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.7
- トポロジー分子極性表面積: 18.5Ų
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1976344-0.1g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 0.1g |
$867.0 | 2023-09-16 | ||
Enamine | EN300-1976344-10.0g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-1976344-10g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-1976344-0.25g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-1976344-0.05g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-1976344-2.5g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-1976344-5.0g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-1976344-1g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-1976344-5g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-1976344-0.5g |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene |
2228290-68-2 | 0.5g |
$946.0 | 2023-09-16 |
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene 関連文献
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzeneに関する追加情報
Chemical Profile of 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene (CAS No. 2228290-68-2)
1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene, identified by its Chemical Abstracts Service number CAS No. 2228290-68-2, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and molecular biology. This compound belongs to the class of aromatic hydrocarbons modified with functional groups that make it a versatile intermediate in synthetic chemistry. The presence of both chloro and ethoxy substituents, along with a methyl group, endows this molecule with unique reactivity patterns that are exploited in various chemical transformations.
The structural framework of 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene consists of a benzene ring substituted at the 3-position with an ethoxy group, at the 2-position with a methoxy group, and at the 1-position with a propenyl group that carries a chlorine atom. This specific arrangement of functional groups allows for multiple pathways for chemical modification, making it a valuable building block in the synthesis of more complex molecules. The compound’s ability to undergo various reactions, such as nucleophilic substitution, addition reactions, and cross-coupling reactions, makes it particularly useful in medicinal chemistry and material science.
In recent years, there has been growing interest in the development of novel compounds that can serve as scaffolds for drug discovery. 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene has been explored as a potential precursor in the synthesis of bioactive molecules due to its structural features. The chlorine atom at the propenyl position provides a handle for further functionalization, while the methoxy and ethoxy groups can be selectively modified to introduce additional pharmacophores. This flexibility has led to its use in several research projects aimed at identifying new therapeutic agents.
One notable application of 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene is in the synthesis of small molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop inhibitors of enzymes involved in cancer metabolism. The benzene core is a common motif in many bioactive molecules, and modifications at the 3-position and 2-position can fine-tune the electronic properties and binding affinity of the resulting derivatives. Preliminary studies have shown that certain analogs derived from CAS No. 2228290-68-2 exhibit promising inhibitory activity against kinases and other enzymes relevant to oncology.
The propenyl side chain with a chlorine substituent also makes 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene a suitable candidate for exploring new synthetic methodologies. Advances in catalytic systems have enabled more efficient transformations of this compound, leading to rapid access to structurally diverse libraries. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing additional functional groups while preserving the integrity of the benzene ring and its substituents.
From a computational chemistry perspective, CAS No. 2228290-68-2 has been studied to understand its electronic structure and reactivity trends. Molecular modeling studies have provided insights into how different substituents influence the molecule’s interaction with biological targets. These insights are crucial for designing derivatives with enhanced potency and selectivity. The combination of experimental synthesis and computational analysis has accelerated the discovery process, allowing researchers to rapidly iterate on molecular structures.
The pharmaceutical industry has also shown interest in leveraging 1-(3-chloroprop-1-en-2-yl)-3-ethoxy-2-methoxybenzene for developing treatments against neurological disorders. The benzene derivatives are known for their ability to cross the blood-brain barrier, making them attractive candidates for central nervous system (CNS) drugs. Functionalization strategies based on this scaffold have led to compounds with potential applications in managing neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
In conclusion, 1-(3-chloroprop-1-en-2-ylyl)-3 eth oxy - 2 - meth oxy benzene (CAS No . 2228290 - 68 - 2 ) represents an important intermediate in modern chemical synthesis with broad applications across multiple disciplines . Its unique structural features , coupled with recent advancements in synthetic methodologies , make it a valuable tool for researchers aiming to develop novel therapeutic agents . As our understanding of molecular interactions continues to evolve , compounds like this will undoubtedly play an increasingly significant role in shaping future medical breakthroughs .
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